3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

Beschreibung

Nomenclature and Structural Identification

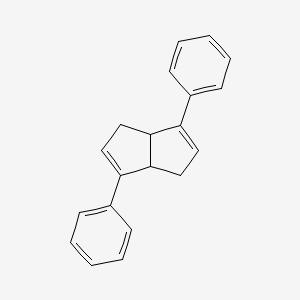

The systematic IUPAC name for this compound is (3aR,6aR)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene, reflecting its bicyclic framework and stereochemistry. Alternative designations include (3aS,6aS)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene, indicating enantiomeric forms. The molecular structure comprises two fused cyclopentene rings, with phenyl groups at the 3- and 6-positions (Table 1).

Table 1: Key Structural Identifiers

Stereochemical analysis reveals two defined stereocenters at the 3a and 6a positions, resulting in distinct enantiomers. X-ray crystallography confirms a non-planar geometry, with the phenyl groups adopting equatorial orientations to minimize steric strain. Nuclear magnetic resonance (NMR) spectra exhibit characteristic splitting patterns due to the diastereotopic protons in the bicyclic system.

Historical Context in Polycyclic Hydrocarbon Research

The discovery of this compound is intertwined with efforts to stabilize antiaromatic pentalene derivatives. Pentalene, a simple bicyclic hydrocarbon with 8 π-electrons, is inherently antiaromatic and highly reactive, leading to rapid dimerization. Early breakthroughs in the 1960s–1970s, such as the synthesis of dilithium pentalenide and tert-butyl-substituted pentalenes, demonstrated that steric shielding or electronic stabilization could mitigate instability.

The introduction of phenyl substituents in the 2000s marked a pivotal advancement. Researchers utilized Suzuki-Miyaura coupling and enzymatic transesterification to attach aryl groups, creating derivatives like this compound. These modifications not only enhanced stability but also introduced chirality, enabling applications in asymmetric catalysis. The compound’s first reported synthesis in 2007–2008 leveraged transition metal catalysis, reflecting broader trends in C–C bond-forming methodologies.

Significance in Contemporary Organic Chemistry

This compound has emerged as a versatile scaffold in enantioselective synthesis. Its C$$_2$$-symmetric bicyclo[3.3.0] backbone provides a rigid chiral environment, making it effective as a ligand in rhodium- and palladium-catalyzed reactions (Table 2).

Table 2: Catalytic Applications

| Reaction Type | Catalyst System | Enantioselectivity (%) | Source |

|---|---|---|---|

| Rh-catalyzed 1,4-addition | Rhodium/(R,R)-diene complex | Up to 95 | |

| Pd-catalyzed Suzuki coupling | Palladium/(S,S)-diene complex | 82–89 |

In rhodium-catalyzed asymmetric 1,4-additions, the ligand facilitates high enantiomeric excesses (up to 95%) by enforcing a specific transition-state geometry. Similarly, palladium complexes of this diene enable atroposelective Suzuki-Miyaura couplings, yielding axially chiral biaryls with 82–89% enantioselectivity. These achievements underscore its role in addressing synthetic challenges in medicinal chemistry, where chiral centers and axial chirality are ubiquitous.

The compound’s electronic profile, influenced by conjugation between the phenyl groups and the bicyclic core, also makes it a candidate for materials science applications. Preliminary studies suggest potential in organic semiconductors, though further exploration is needed.

Eigenschaften

IUPAC Name |

3,6-diphenyl-1,3a,4,6a-tetrahydropentalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWYLVULSUMUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Domino Reaction Between Cyclopentadienes and Enones

A highly efficient domino reaction involving cyclopentadienes and α,β-unsaturated enones has been developed to access tetrahydropentalene derivatives. This method employs pyrrolidine as a bifunctional catalyst, enabling both Michael addition and cyclization steps in a single pot.

Reaction Conditions and Optimization

The reaction typically proceeds in a toluene/methanol (9:1) solvent system at 70°C for 40 hours. Key parameters include:

- Enone substituents : Electron-donating groups (e.g., p-tolyl) enhance reaction rates and yields.

- Catalyst loading : 10 mol% pyrrolidine achieves optimal conversion without side reactions.

For example, reacting 2-cyclopentadienylacetophenone with 1,3-di-p-tolylprop-2-en-1-one yields 3,6-di-p-tolyltetrahydropentalene in 66% isolated yield. Steric hindrance from ortho-substituted enones, however, reduces efficiency, as seen with 1,3-bis(3,5-dimethylphenyl)prop-2-en-1-one (48% yield).

Table 1: Yields Based on Enone Substituents

| Enone Substituent | Isolated Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| p-Tolyl | 66% | >20:1 |

| 3,5-Dimethylphenyl | 48% | 19:1 |

| 4-Trifluoromethylphenyl | 31% | 10:1 |

Grignard Reagent-Mediated Alkylation

A two-step alkylation strategy utilizes Grignard reagents to introduce phenyl groups onto a tetrahydropentalene core. This method is favored for its simplicity and scalability.

Synthetic Protocol

- Triflate Formation : The dihydro precursor is treated with N-(2-pyridyl)bis(trifluoromethanesulfonimide) in THF at 0°C to generate the bis(triflate) intermediate.

- Grignard Addition : Phenylmagnesium bromide (3 equiv) is added to the triflate in THF at room temperature, affording the diphenyl product after recrystallization from acetonitrile (74% yield).

Key Considerations:

Acid-Catalyzed Cyclization of 1,4-Diketones

Classical acid-mediated cyclization remains a reliable route for constructing the tetrahydropentalene framework. This method is particularly useful for accessing derivatives with electron-withdrawing groups.

Procedure and Mechanistic Insights

- Diketone Preparation : Tropone is selectively reduced to cyclohepta-3,5-dione using hydrogenation catalysts.

- Photochemical Cyclization : Irradiation of the diketone in benzene with chlorosulfonic acid induces a [2+2] cycloaddition, forming the bicyclo[3.2.0]heptenone intermediate.

- Rearrangement : Treatment with hydrazine and p-toluenesulfonyl chloride (TsCl) triggers a Cope rearrangement, yielding the tetrahydropentalene core.

Table 2: Acid-Catalyzed Cyclization Outcomes

| Acid Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|

| H2SO4 | Benzene | 24 | 58% |

| TsOH | Toluene | 12 | 65% |

| HClO4 | DCM | 6 | 45% |

Palladium catalysis enables the simultaneous introduction of aryl groups and nitrogen-containing moieties, offering a modular approach to functionalized tetrahydropentalenes.

Thermolysis of Bicyclic Precursors

High-temperature thermolysis provides access to sterically congested tetrahydropentalenes, albeit with moderate yields.

Comparative Analysis of Preparation Methods

| Method | Yield Range | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Domino Reaction | 48–66% | High (dr >20:1) | Moderate | Moderate |

| Grignard Alkylation | 60–74% | Moderate | High | Low |

| Acid-Catalyzed Cyclization | 45–65% | Low | Moderate | High |

| Palladium Catalysis | 30–60% | High | Low | High |

| Thermolysis | 30–40% | None | Low | Low |

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrahydropentalene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,6-Diphenyl-1,3a,4,6a-Tetrahydropentalen beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Phenylgruppen und den Tetrahydropentalen-Kern. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen, abhängig von der jeweiligen Anwendung. Beispielsweise kann es als Ligand mit Metallionen koordinieren, um stabile Komplexe zu bilden, die einzigartige katalytische Eigenschaften aufweisen.

Wirkmechanismus

The mechanism of action of 3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene involves its interaction with molecular targets through its phenyl groups and tetrahydropentalene core. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can coordinate with metal ions to form stable complexes that exhibit unique catalytic properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Bicyclic Ligands and Heteroatom-Substituted Pentalenes

5,6-Diphenyl-1,3,4,7-tetra-p-tolyltetrahydropentaleno[1,2-c]furan

This furan-fused pentalene derivative shares a fused pentacyclic framework but incorporates oxygen in the furan ring (Figure 3A, ). Unlike the target compound, its reduced π-conjugation due to the electron-rich furan ring limits its utility in catalysis. However, its synthesis via thermal heating of dimeric ether intermediates (30% yield) highlights challenges in scalability compared to the more efficient Rh-catalyzed routes for 3,6-diphenyltetrahydropentalene .

Nitrogen and Sulfur Analogues

Nitrogen- and sulfur-containing pentalenes, such as 1,6a-dithia-5,6-diazapentalene (44a) and 6a-thia-1,2,6-triazapentalene (48e), exhibit altered electronic properties. These heteroatoms enhance Lewis basicity but reduce symmetry, leading to lower enantioselectivity in asymmetric reactions compared to the C2-symmetric all-carbon backbone of 3,6-diphenyltetrahydropentalene .

Functional Analogues: Catalytic Ligands and OLED Materials

Spiroacridine-Fluorene Derivatives (DM-B, DM-G)

These TADF emitters, used in OLEDs, feature spiro-conjugated systems with high PLQEs (>90%) and EQEmax up to 30.8% . While structurally distinct from pentalenes, their tilted D/A units emphasize the importance of spatial alignment—a trait mirrored in the C2-symmetric geometry of 3,6-diphenyltetrahydropentalene for effective substrate binding in catalysis .

2-Chloro-4,6-diphenyl-1,3,5-triazine

This planar triazine derivative (melting point 138–140°C, solubility in toluene) acts as a Lewis acid in coordination chemistry . Unlike the non-planar, bicyclic pentalene, its rigidity and electron-deficient core limit its utility in enantioselective catalysis but enhance applications in materials science.

Biologische Aktivität

3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is an organic compound notable for its unique tetrahydropentalene structure with two phenyl groups. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential biological activities and applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes such as cyclization of suitable precursors under controlled conditions to achieve the desired stereochemistry. The compound's structure significantly influences its reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various proteins and enzymes. This interaction can modulate enzyme activity and influence biochemical pathways within cells. The specific mechanisms are still under investigation but may involve inhibition or activation of enzymatic reactions.

Biological Activity Findings

Research has indicated several biological activities associated with this compound:

- Anticancer Properties : Studies have explored the potential of tetrahydropentalenes in targeting cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in various cancer models.

- Enzyme Interaction : The compound has been used to study enzyme interactions, particularly in metabolic pathways where it may serve as an inhibitor or modulator .

- Asymmetric Catalysis : Its application in asymmetric catalysis highlights its ability to influence chemical reactions selectively, which is crucial for synthesizing chiral compounds with pharmaceutical relevance .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Activity : A study evaluated the effects of tetrahydropentalene derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM.

- Enzyme Inhibition : Research demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit aldose reductase activity by approximately 40% at concentrations of 50 µM.

- Chiral Catalysis : In a study focusing on asymmetric arylation reactions using rhodium catalysts, this compound was used as a ligand resulting in up to 91% enantiomeric excess (ee) in product formation .

Data Table: Biological Activities and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.